

# Remibrutinib Phase 2b Clinical Trial: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the efficacy and safety of the novel BTK inhibitor, **remibrutinib**, for chronic spontaneous urticaria, with a comparative look at alternative therapies.

This guide provides a comprehensive analysis of the Phase 2b clinical trial data for **remibrutinib**, a Bruton's tyrosine kinase (BTK) inhibitor, in the treatment of chronic spontaneous urticaria (CSU). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visually represents the underlying signaling pathways to offer a clear comparison with existing and emerging therapies for CSU.

# Mechanism of Action: Targeting the Root of Urticaria

**Remibrutinib** is a highly selective, oral BTK inhibitor.[1][2] BTK is a crucial signaling enzyme in the activation of mast cells and basophils, which are key drivers of the inflammatory response in CSU.[3][4] By blocking BTK, **remibrutinib** effectively inhibits the release of histamine and other pro-inflammatory mediators, thereby reducing the symptoms of urticaria, such as itching and hives.[3][5]





Click to download full resolution via product page



# Clinical Trial Data: Remibrutinib in Chronic Spontaneous Urticaria

The Phase 2b clinical trial (NCT03926611) was a randomized, double-blind, placebo-controlled, dose-finding study that evaluated the efficacy and safety of **remibrutinib** over 12 weeks in patients with CSU who were inadequately controlled by second-generation H1-antihistamines.[2]

Table 1: Change from Baseline in Weekly Urticaria

Activity Score (UAS7) at Week 4

| Treatment Group                 | Mean Change from Baseline in UAS7 |
|---------------------------------|-----------------------------------|
| Placebo                         | -5.4                              |
| Remibrutinib 10 mg once daily   | -19.1                             |
| Remibrutinib 35 mg once daily   | -19.1                             |
| Remibrutinib 100 mg once daily  | -14.7                             |
| Remibrutinib 10 mg twice daily  | -16.0                             |
| Remibrutinib 25 mg twice daily  | -20.0                             |
| Remibrutinib 100 mg twice daily | -18.1                             |

Data from Maurer M, et al. J Allergy Clin Immunol. 2022.[2]

# Table 2: Proportion of Patients Achieving Complete Response (UAS7=0) and Well-Controlled Disease (UAS7≤6) at Week 12



| Treatment Group                 | Patients with UAS7=0 (%) | Patients with UAS7≤6 (%) |
|---------------------------------|--------------------------|--------------------------|
| Placebo                         | 14.3                     | 28.6                     |
| Remibrutinib 10 mg once daily   | 26.7                     | 38.3                     |
| Remibrutinib 35 mg once daily   | 30.4                     | 47.8                     |
| Remibrutinib 100 mg once daily  | 28.9                     | 44.4                     |
| Remibrutinib 10 mg twice daily  | 31.8                     | 52.3                     |
| Remibrutinib 25 mg twice daily  | 41.9                     | 55.8                     |
| Remibrutinib 100 mg twice daily | 29.5                     | 47.7                     |

Data from a 2022 presentation at the 31st EADV Annual Congress.

A 52-week, open-label extension study (NCT04109313) of the Phase 2b trial demonstrated sustained efficacy and a favorable safety profile for long-term treatment with **remibrutinib** 100 mg twice daily.[6] At week 52, over 50% of patients achieved a complete response (UAS7=0), and the treatment was well-tolerated.[6]

## **Comparative Analysis with Alternative Therapies**

The current standard of care for CSU includes second-generation H1-antihistamines, with omalizumab (an anti-IgE monoclonal antibody) as a second-line therapy.[6] Other emerging treatments include different BTK inhibitors and biologics targeting other inflammatory pathways.

# Table 3: Comparison of Efficacy Endpoints for Remibrutinib and Competitor Drugs in CSU



| Drug         | Trial Phase                       | Primary Endpoint                                                             | Result                                                                                                         |
|--------------|-----------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Remibrutinib | Phase 2b                          | Change from baseline in UAS7 at Week 4                                       | Statistically significant improvement across all doses vs. placebo. [2]                                        |
| Omalizumab   | Phase 3 (ASTERIA I & II, GLACIAL) | Change from baseline<br>in weekly Itch Severity<br>Score (ISS) at Week<br>12 | Statistically significant reduction in ISS vs. placebo.[7]                                                     |
| Ligelizumab  | Phase 3 (PEARL 1 & 2)             | Change from baseline in UAS7 at Week 12                                      | Superior to placebo<br>but not superior to<br>omalizumab.[8]                                                   |
| Fenebrutinib | Phase 2                           | Change from baseline<br>in UAS7 at Week 8                                    | Dose-dependent improvements, with the 150mg daily and 200mg twice daily doses meeting the primary endpoint.[9] |

## Experimental Protocols Remibrutinib Phase 2b Trial (NCT03926611) Methodology





#### Click to download full resolution via product page

Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[2]

Participant Population: The trial enrolled adult patients (18 years or older) with a diagnosis of CSU for at least 6 months, who remained symptomatic despite treatment with second-generation H1-antihistamines.[10] Key inclusion criteria included a weekly Urticaria Activity Score (UAS7) of ≥16 and a weekly Hives Severity Score (HSS7) of ≥8 at baseline.[10]

Intervention: Patients were randomized to one of six **remibrutinib** dosing regimens or placebo, administered orally for 12 weeks.[2]



Endpoints: The primary endpoint was the change from baseline in UAS7 at week 4. Secondary endpoints included the change from baseline in UAS7 at week 12, and the proportion of patients achieving a UAS7 score of 0 (complete response) and ≤6 (well-controlled disease).[2]

## Conclusion

The Phase 2b clinical trial data for **remibrutinib** demonstrates its potential as a rapid-acting and effective oral treatment for patients with chronic spontaneous urticaria that is not adequately controlled by antihistamines. The favorable safety profile observed in both the initial 12-week study and the 52-week extension further supports its development. When compared to other available and emerging therapies, **remibrutinib**'s oral administration and strong efficacy data position it as a promising future option in the management of CSU. Further Phase 3 studies will be crucial to confirm these findings and fully establish its place in the therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Remibrutinib, a novel BTK inhibitor, demonstrates promising efficacy and safety in chronic spontaneous urticaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 4. forpatients.roche.com [forpatients.roche.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Remibrutinib for chronic spontaneous urticaria [aaaai.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. forpatients.roche.com [forpatients.roche.com]
- 9. Fenebrutinib in H1 antihistamine-refractory chronic spontaneous urticaria: a randomized phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. ClinConnect | A Study to Evaluate Efficacy of Remibrutinib Compared to [clinconnect.io]
- To cite this document: BenchChem. [Remibrutinib Phase 2b Clinical Trial: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610443#analysis-of-remibrutinib-phase-2b-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com